molecular formula C12H20N2O B3055010 N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine CAS No. 62748-45-2

N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B3055010
CAS No.: 62748-45-2
M. Wt: 208.3 g/mol
InChI Key: ZUGLJQMJHXYNAU-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines This compound is characterized by the presence of an ethyl group and a 2-methoxy-benzyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone

Scientific Research Applications

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with ethane-1,2-diamine, ethyl bromide, and 2-methoxy-benzyl chloride.

    Alkylation: Ethane-1,2-diamine is first reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl-ethane-1,2-diamine.

    Benzylation: The resulting N-ethyl-ethane-1,2-diamine is then reacted with 2-methoxy-benzyl chloride in the presence of a base such as potassium carbonate to yield N-Ethyl-N-(2-methoxy-benzyl)-ethane-1,2-diamine.

Industrial Production Methods

Industrial production methods for N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-Ethyl-N1-(2-methoxy-benzyl)-hexane-1,6-diamine : Similar structure but with a longer carbon chain.
  • N1-Ethyl-N1-(2-methoxy-benzyl)-propane-1,3-diamine : Similar structure but with a shorter carbon chain.
  • N1-Ethyl-N1-(2-methoxy-benzyl)-butane-1,4-diamine : Similar structure but with an intermediate carbon chain length.

Uniqueness

N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine is unique due to its specific combination of an ethyl group and a 2-methoxy-benzyl group attached to the ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-ethyl-N'-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(9-8-13)10-11-6-4-5-7-12(11)15-2/h4-7H,3,8-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGLJQMJHXYNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511751
Record name N~1~-Ethyl-N~1~-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62748-45-2
Record name N~1~-Ethyl-N~1~-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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